molecular formula C15H12N2O B14699486 (1-Methylindol-2-yl)-pyridin-4-ylmethanone CAS No. 25387-27-3

(1-Methylindol-2-yl)-pyridin-4-ylmethanone

Katalognummer: B14699486
CAS-Nummer: 25387-27-3
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: DIDNNBTXXOKPAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methylindol-2-yl)-pyridin-4-ylmethanone is a compound that features both an indole and a pyridine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The combination of indole and pyridine in a single molecule can potentially enhance its biological activity and make it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindol-2-yl)-pyridin-4-ylmethanone typically involves the formation of the indole and pyridine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the pyridine moiety, various methods such as the Hantzsch pyridine synthesis can be employed, which involves the condensation of β-ketoesters with aldehydes and ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis and Hantzsch pyridine synthesis, followed by coupling reactions to form the final product. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylindol-2-yl)-pyridin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-Methylindol-2-yl)-pyridin-4-ylmethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of (1-Methylindol-2-yl)-pyridin-4-ylmethanone involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and selectivity. Together, these moieties can exert synergistic effects, leading to enhanced biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Methylindol-2-yl)-pyridin-4-ylmethanone is unique due to the combination of indole and pyridine moieties in a single molecule. This combination can enhance its biological activity and make it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

25387-27-3

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

(1-methylindol-2-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C15H12N2O/c1-17-13-5-3-2-4-12(13)10-14(17)15(18)11-6-8-16-9-7-11/h2-10H,1H3

InChI-Schlüssel

DIDNNBTXXOKPAK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C=C1C(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.